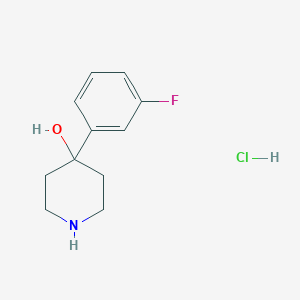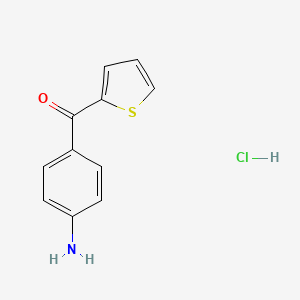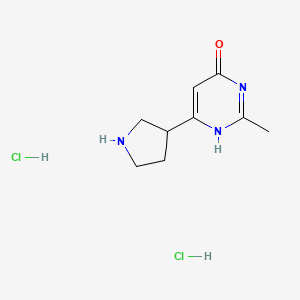
2-Deoxy-L-erythro-pentopyranose
Overview
Description
2-Deoxy-L-erythro-pentopyranose is a monosaccharide derivative of ribose, where the hydroxyl group at the second carbon is replaced by a hydrogen atom. This compound is a deoxy sugar, meaning it is derived from ribose by the loss of an oxygen atom. It is an important building block in various biochemical processes and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Deoxy-L-erythro-pentopyranose typically involves the following steps:
Starting Material: L-arabinose is used as the starting material.
Acylation and Halogenation: L-arabinose is acylated and halogenated to form a 1-halo-2,3,4-triacyl compound.
Reduction: The halogenated compound is reduced using zinc in the presence of ethyl acetate and an organic base to form glycal.
Alcohol Treatment: Glycal is treated with an alcohol solvent in the presence of an acid to form 1-alkoxy-2-deoxy-3,4-diacyl-L-ribopyranose.
Base Treatment: The diacyl compound is treated with a base to form 1-alkoxy-2-deoxy-L-ribopyranose.
Hydrolysis: Finally, the alkoxy compound is hydrolyzed in the presence of an acid catalyst to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are designed to be economically viable and scalable. These methods often involve optimizing the reaction conditions to improve yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions: 2-Deoxy-L-erythro-pentopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can yield different deoxy derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Zinc and sodium borohydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as bromine and chlorine are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce various deoxy sugars .
Scientific Research Applications
2-Deoxy-L-erythro-pentopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of nucleosides and nucleotides.
Biology: The compound is studied for its role in metabolic pathways and as a building block of DNA and RNA.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in various biochemical studies .
Mechanism of Action
The mechanism of action of 2-Deoxy-L-erythro-pentopyranose involves its incorporation into nucleic acids, where it can affect the stability and function of DNA and RNA. The compound interacts with various enzymes and proteins involved in nucleic acid metabolism, influencing processes such as replication, transcription, and repair .
Comparison with Similar Compounds
2-Deoxy-D-ribose: A deoxy sugar similar to 2-Deoxy-L-erythro-pentopyranose but with a different stereochemistry.
D-ribofuranose: Another ribose derivative with a furanose ring structure.
2-Deoxy-β-D-ribopyranose: A stereoisomer of this compound with a different configuration at the anomeric carbon .
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with enzymes and other biomolecules. This uniqueness makes it valuable in the synthesis of specific nucleoside analogs and in studies of stereochemical effects on biochemical processes .
Properties
IUPAC Name |
(4R,5S)-oxane-2,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQAVWAHRUNNPG-OVEKKEMJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(COC1O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](COC1O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-[3-(dimethylamino)prop-2-enoyl]phenyl]acetamide](/img/structure/B8020130.png)


![2-Amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B8020171.png)







